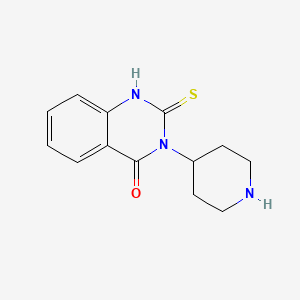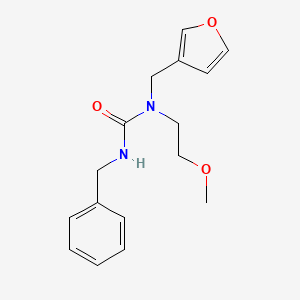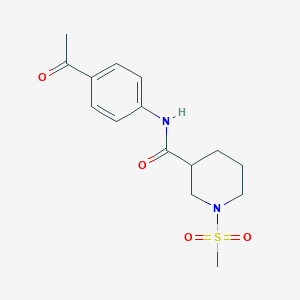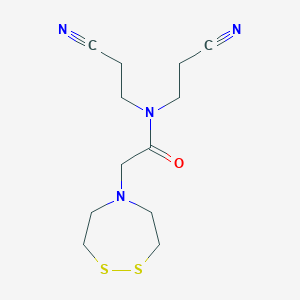![molecular formula C18H21NO5 B2928280 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 853104-97-9](/img/structure/B2928280.png)
3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a synthetic organic compound Structurally, it features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid can be achieved through multi-step organic reactions. A common approach includes the condensation of ethyl 4-methoxyphenylacetate with a suitable aldehyde to form an intermediate, which then undergoes cyclization to form the pyrrole ring. The final step involves the introduction of a propanoic acid group through various chemical reactions. These steps typically require reagents such as acids, bases, and oxidizing agents, under controlled temperatures and pressures.
Industrial Production Methods: : In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process optimization includes the use of larger reaction vessels, automation of reagent addition, and continuous monitoring of reaction parameters to ensure consistency and yield. Safety protocols are critical due to the handling of hazardous chemicals and the need to minimize by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the ethoxycarbonyl group can be converted into a carboxyl group, resulting in changes in its reactivity and potential biological activity.
Reduction: : Reduction reactions can target the carbonyl groups present in the molecule, potentially transforming them into alcohols or other reduced forms.
Substitution: : The aromatic ring of the compound allows for electrophilic substitution reactions, introducing various functional groups that can alter its properties.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acid derivatives, while reduction can yield alcohols or alkanes. Substitution reactions typically introduce new functional groups onto the aromatic ring, potentially enhancing its bioactivity or chemical properties.
科学的研究の応用
Chemistry: : In chemistry, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is used as a building block for synthesizing more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and in studies involving aromatic substitution reactions.
Biology and Medicine: : The compound is investigated for its potential biological activity, including its role as a pharmacophore in drug development. Its structure allows for interaction with various biological targets, making it a candidate for designing new therapeutic agents.
Industry: : Beyond its academic and pharmaceutical applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials that benefit from its unique chemical properties.
作用機序
The mechanism by which 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pyrrole ring and the ethoxycarbonyl group are key functional areas that enable binding and modulation of target activity. Pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation, depending on the specific application.
類似化合物との比較
Compared to similar compounds, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole
Ethyl 4-methoxyphenylacetate
5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Do you have any questions or need more details about any particular section?
特性
IUPAC Name |
3-[3-ethoxycarbonyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-24-18(22)15-11-16(13-5-7-14(23-3)8-6-13)19(12(15)2)10-9-17(20)21/h5-8,11H,4,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVUJDSVGSAIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)OC)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
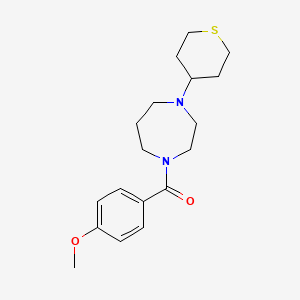
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2928198.png)
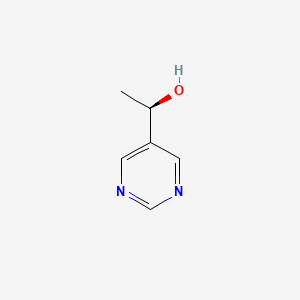
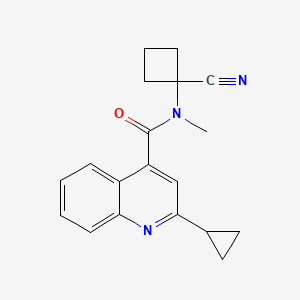
![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2928211.png)
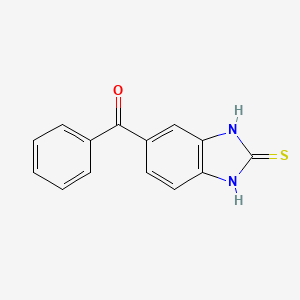
![2-Chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2928213.png)
